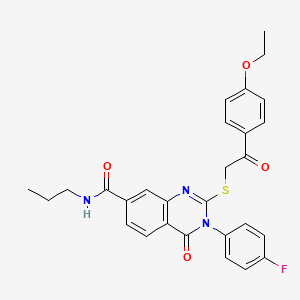
2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H26FN3O4S and its molecular weight is 519.59. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Study
The chemical compound under discussion has close structural relatives that have been synthesized and studied for their antimicrobial properties. For instance, derivatives synthesized from similar quinolone and thiazolidinone frameworks have shown significant antibacterial and antifungal activities. These studies indicate that compounds within this structural class possess potential as antimicrobial agents, suggesting that the compound may also exhibit similar properties due to its structural features. This relevance is highlighted by the synthesis of fluoroquinolone-based 4-thiazolidinones and their evaluation against various microbial strains, demonstrating the broad antimicrobial potential of such derivatives (Patel & Patel, 2010).
Antibacterial Activities
Further research into quinolones containing heterocyclic substituents at the 7-position has shown that these compounds possess greater in vitro antibacterial activity against Gram-positive organisms compared to Gram-negative ones. The structure-activity relationships (SAR) identified through these studies suggest that specific modifications to the quinolone core, similar to those in the compound of interest, could enhance antimicrobial efficacy, particularly against challenging bacterial pathogens (Cooper, Klock, Chu, & Fernandes, 1990).
Potential Antimicrobial Agents
Another related study synthesizes a series of compounds with a clubbed quinazolinone and 4-thiazolidinone structure, which were screened for in vitro antibacterial and antifungal activities. These compounds exhibited promising results against a range of pathogens, further supporting the antimicrobial research relevance of similar structures. The structure elucidation and antimicrobial screening of these compounds provide a basis for considering the compound as a candidate for antimicrobial agent development (Desai, Dodiya, & Shihora, 2011).
Antitubercular Activity
Research into novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, a related compound class, demonstrated potent inhibitors of Mycobacterium tuberculosis, highlighting the potential for compounds with similar structural features to be explored as antitubercular agents. This suggests a potential research application for the compound in the field of tuberculosis treatment (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
特性
IUPAC Name |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-4-oxo-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O4S/c1-3-15-30-26(34)19-7-14-23-24(16-19)31-28(32(27(23)35)21-10-8-20(29)9-11-21)37-17-25(33)18-5-12-22(13-6-18)36-4-2/h5-14,16H,3-4,15,17H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJMTUTWAXBJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OCC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2924657.png)
![N-[2-Hydroxy-3-(methylamino)propyl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B2924658.png)
![2-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluorobenzamide](/img/structure/B2924659.png)
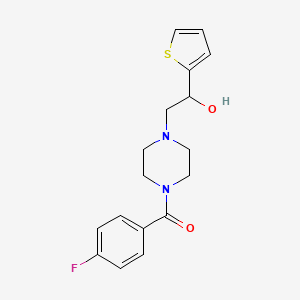

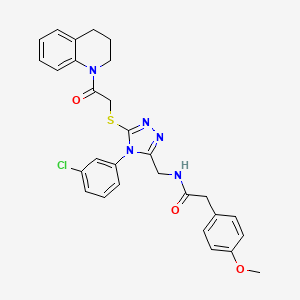
![Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2924665.png)
![6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2924666.png)

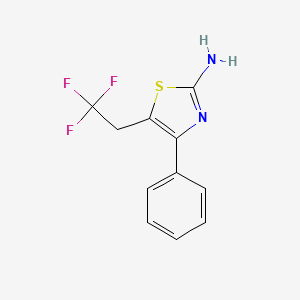
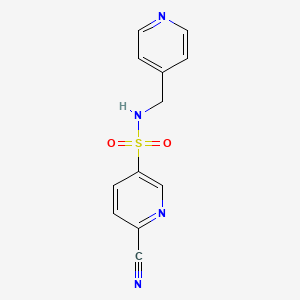
![2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2924671.png)
![thiophen-2-yl(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2924673.png)
![3-Methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2924674.png)